Ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate
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Overview
Description
Ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is known for its unique structure, which includes an imidazo ring fused to a pyridine ring. It is an important intermediate in the synthesis of various imidazo[1,2-a]pyridine derivatives, which are valuable in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate can be synthesized through a three-step reaction process . The synthesis typically involves the following steps:
Formation of the Imidazo Ring: The initial step involves the formation of the imidazo ring through a cyclization reaction.
Introduction of the Ethyl Group:
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
The reaction conditions for these steps may vary, but they generally involve the use of appropriate solvents, catalysts, and temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution may result in various functionalized derivatives .
Scientific Research Applications
Ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various imidazo[1,2-a]pyridine derivatives, which are valuable in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of this compound are explored for their potential as therapeutic agents in treating various diseases.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine-3-carboxylic acid: This compound lacks the ethyl ester group, which may affect its reactivity and biological activity.
2-Methylimidazo[1,2-a]pyridine-3-carboxylate: The presence of a methyl group instead of an ethyl group can influence the compound’s properties and applications.
Imidazo[1,2-a]pyridine-3-carboxamide: The amide derivative may have different solubility and stability characteristics compared to the ester.
Properties
Molecular Formula |
C12H14N2O2 |
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Molecular Weight |
218.25 g/mol |
IUPAC Name |
ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C12H14N2O2/c1-3-9-11(12(15)16-4-2)14-8-6-5-7-10(14)13-9/h5-8H,3-4H2,1-2H3 |
InChI Key |
QVHWXFQTLLWDBP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N2C=CC=CC2=N1)C(=O)OCC |
Origin of Product |
United States |
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